Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI)
Description
The compound Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) (CAS: 578719-36-5) is a structurally complex molecule with the molecular formula C₂₄H₂₁N₅O₃S and a molecular weight of 459.52 g/mol . Its structure features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxy-3-dibenzofuranyl group, contributing to its unique steric and electronic properties. Industrial-grade synthesis of this compound is available, with a purity of 99% and a price of $0.1/KG EXW .
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-6-5-7-15(10-14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-8-3-4-9-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
KRVKJGHRDVZZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of aminoguanidine hydrochloride with an appropriate aldehyde or ketone under acidic conditions. The resulting triazole intermediate is then reacted with a thiol compound to introduce the thio group. Finally, the acetamide and dibenzofuran moieties are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to Acetamide can inhibit the growth of various fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
- A study demonstrated that triazole-based compounds exhibit potent activity against Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .
-
Anticancer Properties :
- The triazole scaffold has been associated with anticancer activity. Compounds containing this structure have been shown to inhibit tumor growth in various cancer models.
- Preliminary studies indicate that Acetamide may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
- Anti-inflammatory Effects :
Agricultural Applications
-
Fungicides :
- Given its antifungal properties, Acetamide may serve as a fungicide in agricultural settings. Its effectiveness against plant pathogens can help in managing crop diseases, thereby improving yield and quality.
- Research has shown that triazole fungicides are effective against a range of plant pathogens, including those affecting cereals and fruits .
-
Plant Growth Regulators :
- Compounds with triazole structures have been explored for their ability to act as plant growth regulators. They can influence plant growth patterns by altering hormonal balances within plants .
- This application could be particularly beneficial in enhancing crop resilience to environmental stressors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,2,4-triazole acetamide derivatives, highlighting key structural variations, molecular properties, and reported bioactivities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound likely enhances hydrophobic interactions in biological targets, while the dibenzofuranyl moiety may improve binding affinity through π-π stacking . In contrast, trifluoromethyl (Analog 1) and furan (Analog 2) substituents prioritize metabolic stability and polarity, respectively . Carbazolyl (Analog 3) and sulfamoyl (Analog 4) groups introduce distinct pharmacological potentials, such as fluorescence or enzyme inhibition .
Physicochemical Properties :
- The target compound’s XLogP3 (4.7) reflects moderate lipophilicity, balancing membrane permeability and solubility. Analogs with polar groups (e.g., sulfamoyl in Analog 4) exhibit lower logP values, favoring aqueous solubility .
Industrial and Research Relevance :
- The target compound is industrially available, suggesting scalable synthesis routes . Analogs like those in and have demonstrated anti-inflammatory and anti-exudative activities, providing a scaffold for further optimization .
Research Findings and Trends
- Anti-Inflammatory Potential: Triazole acetamides with furan-2-yl substituents (e.g., Analog 2) showed anti-exudative activity comparable to diclofenac, suggesting the target compound’s dibenzofuranyl group could amplify this effect .
- Metabolic Stability : Trifluoromethyl -containing analogs (e.g., Analog 1) are hypothesized to resist oxidative metabolism due to the strong C-F bond, a feature absent in the target compound .
Biological Activity
Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI), is a compound with significant potential in the field of medicinal chemistry, particularly noted for its biological activities against various cancer cell lines. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 459.52 g/mol |
| CAS Number | 578719-36-5 |
The structure features a triazole ring and a dibenzofuran moiety, which are critical for its biological activity.
Synthesis
The synthesis of Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI) involves multi-step reactions starting from phenolic compounds. The synthetic route typically includes the formation of thioether linkages and subsequent acetamide functionalization. Detailed methodologies can be found in literature focusing on similar triazole derivatives .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. A notable study by Evren et al. (2016) demonstrated that derivatives of 2-(4H-1,2,4-triazole-3-ylthio)acetamide exhibited significant antiproliferative effects against various human cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| PC-3 | 5.96 |
| A549 | 7.90 |
| K-562 | 7.71 |
These results indicate that the compound induces apoptosis through caspase activation and modulation of Bcl-2 expression . Specifically, an increase in caspase-3 activity was observed in a dose-dependent manner, suggesting that the compound effectively triggers programmed cell death pathways.
The proposed mechanism involves the disruption of mitochondrial membrane potential (MMP) and subsequent activation of apoptotic pathways. The compound's ability to inhibit Bcl-2 expression further supports its role as an apoptosis inducer .
Case Studies
- Antiproliferative Evaluation : In a comprehensive evaluation against a panel of 60 human cancer cell lines conducted by the National Cancer Institute (NCI), compounds similar to Acetamide demonstrated varied efficacy across different cancer types, highlighting their potential as lead compounds in anticancer drug development .
- Caspase Activation Studies : Research indicated that compounds related to Acetamide significantly increased caspase activity while decreasing mitochondrial potential, reinforcing their role in apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
